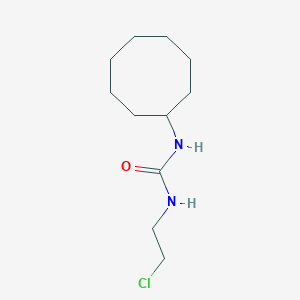

1-(2-Chloroethyl)-3-cyclooctylurea

Description

1-(2-Chloroethyl)-3-cyclooctylurea is a urea derivative featuring a 2-chloroethyl group and a cyclooctyl substituent. Unlike nitrosoureas (e.g., CCNU, lomustine), it lacks the nitroso (-NO) functional group, which is critical for the alkylating and carbamoylating activities of antitumor nitrosoureas .

Properties

CAS No. |

13908-28-6 |

|---|---|

Molecular Formula |

C11H21ClN2O |

Molecular Weight |

232.75 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-cyclooctylurea |

InChI |

InChI=1S/C11H21ClN2O/c12-8-9-13-11(15)14-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H2,13,14,15) |

InChI Key |

NXAQIGSRKKTKQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-cyclooctylurea typically involves the reaction of cyclooctylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclooctylamine} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-cyclooctylurea can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acids or bases, resulting in the breakdown of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield 1-(2-Hydroxyethyl)-3-cyclooctylurea, while oxidation may produce corresponding urea derivatives with oxidized functional groups.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in chemical reactions.

Biology: The compound has been investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Chloroethyl)-3-cyclooctylurea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The cyclooctyl group may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The absence of the nitroso group in this compound eliminates its capacity to generate alkylating intermediates (e.g., 2-chloroethyl carbonium ions) or carbamoylating isocyanates upon decomposition, a hallmark of nitrosoureas like CCNU and BCNU .

Alkylating and Carbamoylating Activity

- Nitrosoureas (CCNU, BCNU) : Decompose to produce 2-chloroethyl carbonium ions (alkylating agents) and cyclohexyl isocyanate (carbamoylating agent). These metabolites cause DNA crosslinks and inhibit repair enzymes, contributing to cytotoxicity .

- This compound : Lacks nitroso-dependent decomposition pathways. Any alkylating activity would require direct reactivity of the 2-chloroethyl group, which is less efficient compared to nitrosoureas .

Antitumor Efficacy and Toxicity

Key Findings :

- Nitrosoureas exhibit dose-limiting bone marrow toxicity due to carbamoylating metabolites (e.g., cyclohexyl isocyanate) . The absence of these metabolites in this compound may reduce hematological toxicity.

- In vitro studies show nitrosoureas like CCNU induce DNA strand breaks and inhibit repair, mechanisms absent in non-nitrosourea analogs .

Pharmacokinetics and Metabolism

- CCNU : Rapid degradation in plasma (t₁/₂ ~5 min) with metabolites penetrating cerebrospinal fluid (CSF) at 3× plasma levels .

- This compound : Expected to exhibit prolonged stability and slower clearance due to the absence of nitroso-mediated decomposition. High lipophilicity may enhance tissue distribution but reduce renal excretion.

- 1-(2-Chloroethyl)-3-phenylurea: Limited data, but structural stability suggests minimal biotransformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.